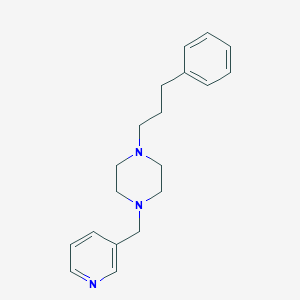
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide, also known as PBTZ169, is a synthetic compound that has shown promising results in the treatment of tuberculosis. In recent years, the emergence of drug-resistant strains of tuberculosis has become a major public health concern, making the development of new drugs a top priority. PBTZ169 is one such drug that has shown potential in the fight against this deadly disease.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide is not fully understood, but it is believed to target multiple enzymes involved in the synthesis of mycobacterial cell wall components. This leads to disruption of the cell wall and ultimately, cell death. 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has also been shown to inhibit the activity of efflux pumps, which are responsible for pumping out drugs from the bacterial cell.
Biochemical and Physiological Effects
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has been shown to have low toxicity in vitro and in vivo studies. In addition, it has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has also been shown to have good penetration into macrophages, which are the cells that are infected by Mycobacterium tuberculosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable tool in the fight against this deadly disease. However, one limitation of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide. One area of interest is the development of new formulations of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide that could improve its pharmacokinetic properties. Another area of interest is the development of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide analogs that could have improved activity against drug-resistant strains of Mycobacterium tuberculosis. Finally, further studies are needed to fully understand the mechanism of action of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide and its potential for use in combination therapy with other anti-tuberculosis drugs.
Méthodes De Synthèse
The synthesis of 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide involves a multi-step process that begins with the reaction of 2-aminopyridine with 2-bromoacetophenone to form an intermediate. This intermediate is then reacted with potassium thioacetate to form the benzothiazole ring. The final step involves the addition of a carboxamide group to the 6-position of the benzothiazole ring.
Applications De Recherche Scientifique
2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has been the subject of extensive scientific research, particularly in the field of tuberculosis treatment. In vitro studies have shown that 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. In addition, 2-methyl-N-3-pyridinyl-1,3-benzothiazole-6-carboxamide has been shown to have synergistic effects when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin.
Propriétés
IUPAC Name |
2-methyl-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-16-12-5-4-10(7-13(12)19-9)14(18)17-11-3-2-6-15-8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLUGSKQNLCVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-pyridin-3-yl-1,3-benzothiazole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[allyl(methylsulfonyl)amino]benzamide](/img/structure/B5753335.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)

![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)




![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)

![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
![2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5753441.png)